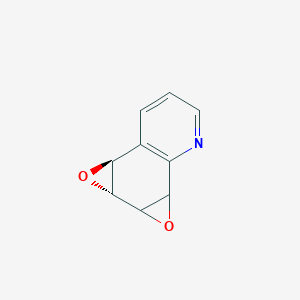
trans-Quinoline-5,6,7,8-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Quinoline-5,6,7,8-dioxide (TQD) is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TQD is a derivative of quinoline and is known for its ability to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of trans-Quinoline-5,6,7,8-dioxide is not fully understood, but it is believed to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme that is involved in the production of melanin, and its inhibition by trans-Quinoline-5,6,7,8-dioxide can lead to a reduction in skin pigmentation. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition by trans-Quinoline-5,6,7,8-dioxide can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
trans-Quinoline-5,6,7,8-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that trans-Quinoline-5,6,7,8-dioxide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that trans-Quinoline-5,6,7,8-dioxide can improve cognitive function and reduce the symptoms of Alzheimer's disease and Parkinson's disease. trans-Quinoline-5,6,7,8-dioxide has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using trans-Quinoline-5,6,7,8-dioxide in lab experiments is its ability to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using trans-Quinoline-5,6,7,8-dioxide is its potential toxicity, which can affect the results of experiments. Therefore, it is important to use appropriate safety measures when handling trans-Quinoline-5,6,7,8-dioxide.
Direcciones Futuras
There are several future directions for the study of trans-Quinoline-5,6,7,8-dioxide. One direction is the development of trans-Quinoline-5,6,7,8-dioxide-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the development of trans-Quinoline-5,6,7,8-dioxide-based insecticides and fungicides as alternatives to synthetic pesticides. Additionally, further studies are needed to fully understand the mechanism of action of trans-Quinoline-5,6,7,8-dioxide and its potential applications in various fields.
Conclusion
In conclusion, trans-Quinoline-5,6,7,8-dioxide is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. trans-Quinoline-5,6,7,8-dioxide can be synthesized through several methods, and it has been extensively studied for its potential applications in medicine, agriculture, and industry. trans-Quinoline-5,6,7,8-dioxide inhibits the activity of enzymes such as tyrosinase and acetylcholinesterase, and it has various biochemical and physiological effects. While trans-Quinoline-5,6,7,8-dioxide has advantages for lab experiments, it also has limitations due to its potential toxicity. Finally, there are several future directions for the study of trans-Quinoline-5,6,7,8-dioxide, including the development of trans-Quinoline-5,6,7,8-dioxide-based drugs and pesticides, and further studies to fully understand its mechanism of action.
Métodos De Síntesis
Trans-Quinoline-5,6,7,8-dioxide can be synthesized through several methods, including the oxidation of 2-aminobenzophenone with hydrogen peroxide, the reaction of 2-aminobenzophenone with nitric acid, and the reaction of 2-amino-5-nitrobenzophenone with sodium hydroxide. However, the most commonly used method is the oxidation of 2-aminobenzophenone with hydrogen peroxide in the presence of a catalyst such as cerium ammonium nitrate.
Aplicaciones Científicas De Investigación
Trans-Quinoline-5,6,7,8-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, trans-Quinoline-5,6,7,8-dioxide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, trans-Quinoline-5,6,7,8-dioxide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In industry, trans-Quinoline-5,6,7,8-dioxide has been studied as a potential catalyst for various chemical reactions.
Propiedades
Número CAS |
142129-81-5 |
|---|---|
Nombre del producto |
trans-Quinoline-5,6,7,8-dioxide |
Fórmula molecular |
C4H2Br2SZn |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2S,4R)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |
InChI |
InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8+,9?/m0/s1 |
Clave InChI |
DLTXKFCMJDWKEV-YRXIUSAGSA-N |
SMILES isomérico |
C1=CC2=C(C3C(O3)[C@H]4[C@H]2O4)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
SMILES canónico |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
Sinónimos |
trans-Quinoline-5,6,7,8-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




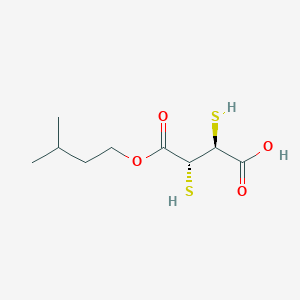

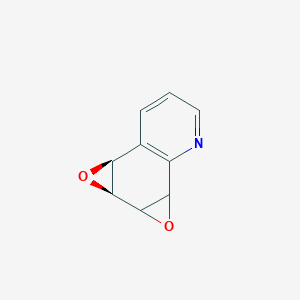


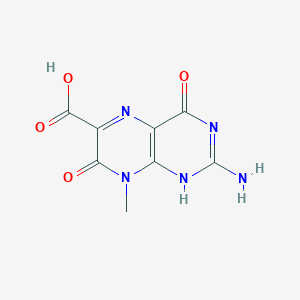
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
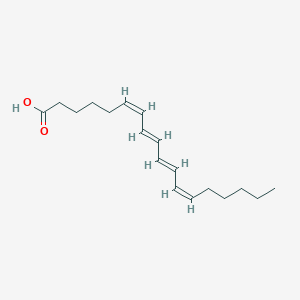
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)

![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
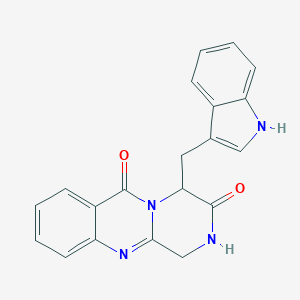
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)